molecular formula C19H17N5O2S B278331 2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Cat. No. B278331
M. Wt: 379.4 g/mol
InChI Key: IDHDRYMFJLDWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit bacterial growth by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase. Physiologically, it has been shown to reduce inflammation, lower blood pressure, and have analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments is its high potency and selectivity. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide. One direction is to further investigate its potential applications in drug discovery, particularly in the treatment of cancer and bacterial infections. Another direction is to study its potential use as a building block for the synthesis of new materials with unique properties. Additionally, further research could be conducted to explore its potential use as a pesticide in agriculture.
Conclusion:
In conclusion, 2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound with promising potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves the reaction of 2-bromoacetophenone with 2-methylphenol in the presence of a base to form 2-(2-methylphenoxy)acetophenone. This intermediate is then reacted with 3-methyl-4-amino-5-mercapto-1,2,4-triazole in the presence of a catalyst to form the final product.

Scientific Research Applications

2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been extensively studied for its potential applications in various fields such as drug discovery, material science, and agriculture. In drug discovery, this compound has shown promising results in the treatment of cancer, bacterial infections, and inflammation. In material science, it has been used as a building block for the synthesis of new materials with unique properties. In agriculture, it has been studied for its potential use as a pesticide.

properties

Product Name

2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C19H17N5O2S/c1-12-5-3-4-6-16(12)26-11-17(25)20-15-9-7-14(8-10-15)18-23-24-13(2)21-22-19(24)27-18/h3-10H,11H2,1-2H3,(H,20,25)

InChI Key

IDHDRYMFJLDWPN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Origin of Product

United States

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